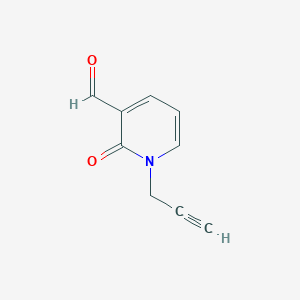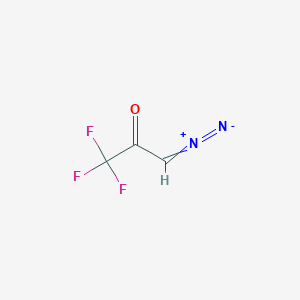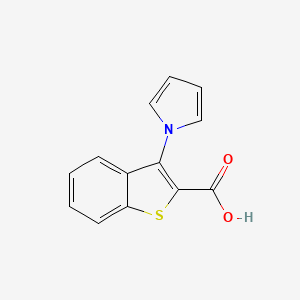![molecular formula C8H7F3N2O2 B2589060 4-(Trifluorométhyl)-5H,7H,8H-pyrano[4,3-c]pyridazin-3-ol CAS No. 2205134-29-6](/img/structure/B2589060.png)
4-(Trifluorométhyl)-5H,7H,8H-pyrano[4,3-c]pyridazin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol is a heterocyclic compound featuring a trifluoromethyl group. This compound is of interest due to its unique structural properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for synthetic chemists.
Applications De Recherche Scientifique
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol has several applications in scientific research:
Pharmaceuticals: The compound’s unique structure and stability make it a potential candidate for drug development.
Material Science: The trifluoromethyl group enhances the compound’s stability, making it useful in the development of new materials with improved properties.
Méthodes De Préparation
The synthesis of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol can be achieved through several routes. One common method involves the annulation of pyridinium salts with trifluoroacetylated hydrazones. This reaction proceeds under mild conditions and does not require heavy metal catalysts, making it an environmentally friendly approach . The reaction typically involves the use of trifluoroacetic acid as a reagent and proceeds through the formation of an active intermediate, trifluoroacetylated hydrazone .
Analyse Des Réactions Chimiques
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. For example, in pharmaceuticals, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridazin-3(2H)-one: This compound also features a trifluoromethyl group and exhibits similar stability and bioavailability properties.
6-Arylpyridazinones: These compounds have been studied for their antihypertensive properties and share structural similarities with 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol.
The uniqueness of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(trifluoromethyl)-2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-3-15-2-1-5(4)12-13-7(6)14/h1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAKRQEPTZLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NN=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)


![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2588987.png)


![5-(2,5-dimethylfuran-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2588991.png)



![1H-thieno[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B2588997.png)
![3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid](/img/structure/B2588998.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2589000.png)
